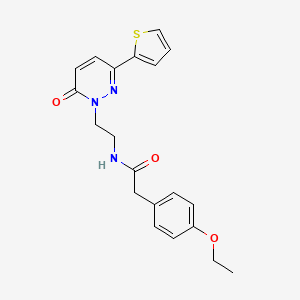

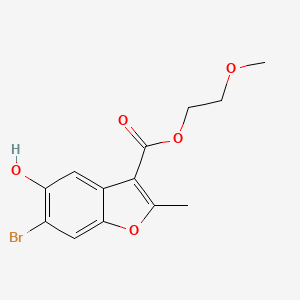

![molecular formula C14H20N6O B2837082 N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)isobutyramide CAS No. 2320146-81-2](/img/structure/B2837082.png)

N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)isobutyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)isobutyramide” is a complex organic compound . It belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .

Molecular Structure Analysis

The molecular structure of “N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)isobutyramide” is complex, with multiple rings and functional groups . The compound contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)isobutyramide” include a boiling point of 200-201°C . The compound is a solid at ambient temperature .Aplicaciones Científicas De Investigación

Within the realm of heterocyclic chemistry, 1,2,3-triazole-fused pyrazines and pyridazines represent a fascinating class of compounds. These heterocycles are synthesized through various routes, with two common methods being cyclization of a heterocyclic diamine with a nitrite or reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles . In this analysis, we’ll explore the unique applications of these compounds, focusing on their practical uses in different fields.

Medicinal Chemistry

1,2,3-Triazolo [1,5-a]pyrazines: These heterocycles have garnered attention due to their potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition. Notably, the clinical candidate Savolitinib, which inhibits c-Met, contains a structure with a 1,2,3-triazolo [1,5-a]pyrazine nucleus . Researchers continue to explore derivatives of this scaffold for potential therapeutic applications.

1,2,3-Triazolo [1,5-b]pyridazines: Similar to the [1,5-a]pyrazines, [1,5-b]pyridazines have also demonstrated c-Met inhibition. These compounds are of interest for their potential as kinase inhibitors and may play a role in cancer therapy .

Fluorescent Probes

1,2,3-Triazole-fused pyrazines and pyridazines have been employed as fluorescent probes. Their unique structures make them suitable for tracking specific cellular processes or detecting biomolecules in biological systems. Researchers have explored their use in imaging and diagnostics .

Polymer Chemistry

These heterocycles find application in polymer science. Incorporating them into polymer structures allows for tailored properties, such as improved solar cell efficiency. By integrating 1,2,3-triazole-fused pyrazines and pyridazines, researchers aim to enhance the performance of materials used in renewable energy technologies .

GABA A Modulation

Certain derivatives of these heterocycles exhibit GABA A allosteric modulating activity. GABA A receptors play a crucial role in neurotransmission, and compounds containing the triazole-fused pyrazine or pyridazine motifs may have implications in neuropharmacology .

BACE-1 Inhibition

1,2,3-Triazole-fused pyrazines and pyridazines have also demonstrated inhibition of β-secretase 1 (BACE-1), an enzyme associated with Alzheimer’s disease. These findings suggest potential therapeutic avenues for neurodegenerative disorders .

Propiedades

IUPAC Name |

N,2-dimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O/c1-9(2)14(21)18(4)11-7-19(8-11)13-6-5-12-16-15-10(3)20(12)17-13/h5-6,9,11H,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFYCRMBVRQBMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)isobutyramide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

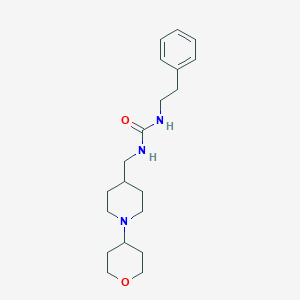

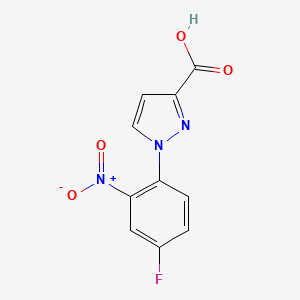

![2-Methyl-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B2837004.png)

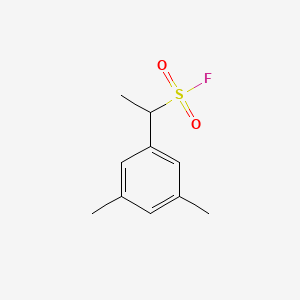

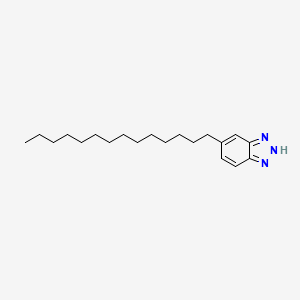

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2837005.png)

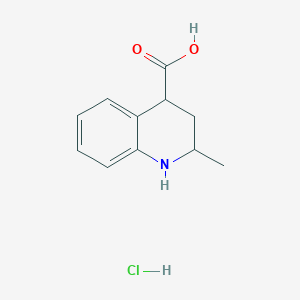

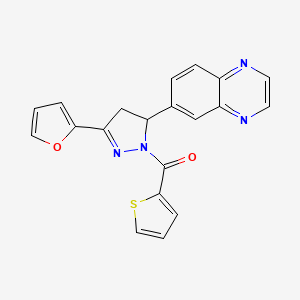

![4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2837006.png)

![N-(2,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2837009.png)

![N-[2-(4-chlorophenyl)ethyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837015.png)

![N'-[2-(4-Chlorophenyl)-1-cyclopropylaminoethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B2837016.png)